molecular formula C13H5Cl4N3O3S B2931421 [5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1090972-96-5

[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2931421
CAS No.: 1090972-96-5
M. Wt: 425.06
InChI Key: YMZUKFHPPKWHFE-UHFFFAOYSA-N
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Description

[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Pyridine Carboxylate: The tetrachloropyridine ring can be synthesized through chlorination reactions followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The tetrachloropyridine moiety can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
  • [5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
  • [5-(Benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Uniqueness

The uniqueness of [5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate lies in its combination of heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the thiophene ring provides additional electronic properties, while the oxadiazole and pyridine rings contribute to its reactivity and binding affinity.

Properties

IUPAC Name

(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl4N3O3S/c14-7-8(15)10(18-11(17)9(7)16)13(21)22-4-6-19-20-12(23-6)5-2-1-3-24-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUKFHPPKWHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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